molecular formula C17H19N3O2 B262041 3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE

3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE

Cat. No.: B262041
M. Wt: 297.35 g/mol
InChI Key: AUPGZNACTRLFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE is a chemical compound with a complex structure that includes an isobutyrylamino group and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methyl-2-pyridinylamine with isobutyryl chloride to form the isobutyrylamino intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and pyridinyl groups.

    Reduction: Reduced forms of the isobutyrylamino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-pyridinylamine: A precursor in the synthesis of the compound.

    Benzamide: Shares the benzamide core structure.

    Isobutyryl chloride: Used in the initial synthesis step.

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H19N3O2/c1-11(2)16(21)19-14-6-4-5-13(10-14)17(22)20-15-9-12(3)7-8-18-15/h4-11H,1-3H3,(H,19,21)(H,18,20,22)

InChI Key

AUPGZNACTRLFFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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